- Process for preparing an indole compound, India, , ,
Cas no 93957-50-7 ((E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde)

93957-50-7 structure
Nombre del producto:(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
Número CAS:93957-50-7
MF:C20H18FNO
Megavatios:307.36142873764
MDL:MFCD03840863
CID:61665
PubChem ID:160871011
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
- (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal
- (E)-3-[3-(4-Fluorophenyl)-1-(Isopropyl)-1h-Indol-2-yl]-2-Propenal
- (E)-3-[3-(4-Fluorophenyl)-1-isopropylindol-2-yl]acrolein
- (E)-3-[3'-(4"-Fluorophenyl)-1'-(1"-methylethyl)-1H-indol-2"-yl]-2-propnal
- (E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal
- Fluvastatin F-2
- 1-Isopropyl-2-acrolein-3-(4-fluorophenyl)-indole
- (E)-3-[3-(4-Fluorophenyl)-1-isopropylindol-2-yl]propenal
- (e)-3-[3'-(4''-fluorophenyl)-1'-(1''-methylethyl)-1h-indol-2''-yl]-2-propnal
- 3-(3-4-fluorophenyl-1-isopropyl-1h-indole-2-yl) propenal
- Fenal
- 3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-(E)-2-PROPENAL
- 2-Propenal, 3-[3-(4-fluo
- (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal (ACI)
- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (E)- (ZCI)
- 3-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-(E)-2-propenal
- EC 425-370-4
- DTXSID301153342
- NS00077717
- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-
- (e)-3-[3-(4-fluoro-phenyl)-1-isopropyl-1h-indol-2-yl]-propenal
- MFCD03840863
- AC-26812
- (e)-3-(3-(4-fluorophenyl)-1-isopropyl-1h-indol-2-yl) acrylaldehyde
- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E)-
- (E)-3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-2-INDOLYL]PROPENAL
- (E)-3-[3'-(4'-Fluorophenyl)-1'-(1'-methylethyl)-1H-indol-2'-yl]-2-propnal
- (2E)-3-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-enal
- 3-(3-(4-FLUOROPHENYL)-1-ISOPROPYL-1H-INDOL-2-YL)ACRYLALDEHYDE
- (E)-3-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]prop-2-enal
- (E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]prop-2-enal
- Q-102780
- 129332-30-5
- AC-29005
- SCHEMBL5847130
- A1-01698
- AS-12807
- AKOS015896063
- CS-W008265
- (E)-3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-2-PROPENAL
- C20H18FNO
- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E)-; 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (E)-; (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal
- DVWHSTKQJBIYCK-VMPITWQZSA-N
- F0819
- 93957-50-7
-
- MDL: MFCD03840863
- Renchi: 1S/C20H18FNO/c1-14(2)22-18-7-4-3-6-17(18)20(19(22)8-5-13-23)15-9-11-16(21)12-10-15/h3-14H,1-2H3/b8-5+
- Clave inchi: DVWHSTKQJBIYCK-VMPITWQZSA-N
- Sonrisas: C(/C1N(C(C)C)C2C=CC=CC=2C=1C1C=CC(F)=CC=1)=C\C=O
Atributos calculados
- Calidad precisa: 307.13700
- Masa isotópica única: 307.137242360g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 23
- Cuenta de enlace giratorio: 4
- Complejidad: 427
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 22
- Xlogp3: 4.4
Propiedades experimentales
- Color / forma: No data available
- Denso: 1.10
- Punto de fusión: 129.0 to 133.0 deg-C
- Punto de ebullición: 497.643°C at 760 mmHg
- Punto de inflamación: 254.8±28.7 °C
- PSA: 22.00000
- Logp: 5.24040
- Sensibilidad: Sensitive to air
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H317-H410
- Declaración de advertencia: P261-P272-P273-P280-P302+P352+P333+P313+P362+P364-P391-P501
- Número de transporte de mercancías peligrosas:UN 3077 9/PG III
- Instrucciones de Seguridad: S2-S22-S24-S37-S60-S61
-
Señalización de mercancías peligrosas:
- Grupo de embalaje:III
- Condiciones de almacenamiento:Store at room temperature
- Nivel de peligro:9
- Términos de riesgo:R43; R50/53
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047045-5g |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 98% | 5g |
¥44.00 | 2024-04-24 | |
Ambeed | A112502-10g |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 98% | 10g |
$9.0 | 2025-02-20 | |
Ambeed | A112502-100g |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 98% | 100g |
$82.0 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0819-25g |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 98.0%(GC) | 25g |
¥3100.0 | 2022-05-30 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E74870-100g |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 98% | 100g |
¥325.0 | 2023-09-07 | |
Key Organics Ltd | AS-12807-10MG |
(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal |
93957-50-7 | >98% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | AS-12807-1MG |
(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal |
93957-50-7 | >98% | 1mg |
£37.00 | 2025-02-09 | |
TRC | F595670-1000mg |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 1g |
$150.00 | 2023-05-18 | ||
Chemenu | CM147756-100g |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 95%+ | 100g |
$234 | 2021-08-05 | |
Key Organics Ltd | AS-12807-100G |
(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal |
93957-50-7 | >98% | 100g |
£275.00 | 2025-02-09 |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 - 3 °C; 3 °C → rt; > 1 min, rt
1.2 Solvents: Dimethylformamide ; rt; 8 h, rt
1.2 Solvents: Dimethylformamide ; rt; 8 h, rt
Referencia
Synthetic Routes 2
Condiciones de reacción
Referencia
- Analogs of mevalolactone and derivatives thereof and their use as pharmaceuticals, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condiciones de reacción
1.1 Solvents: Chloroform-d ; 2 d, rt
Referencia
- Bronsted Acids Enable Three Molecular Rearrangements of One 3-Alkylidene-2H-1,2-oxazine Molecule into Distinct HeterocylesOrganic Letters, 2018, 20(4), 1038-1041,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride
Referencia
- The Vilsmeier reaction of fully conjugated carbocycles and heterocyclesOrganic Reactions (Hoboken, 1997, 49,,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; -5 °C; 10 min, 5 - 7 °C
1.2 3 h, reflux; reflux → rt
1.3 Reagents: Water ; 1.5 h
1.2 3 h, reflux; reflux → rt
1.3 Reagents: Water ; 1.5 h
Referencia
- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium salt (fluvastatin sodium)Zhongguo Yiyao Gongye Zazhi, 2007, 38(2), 73-75,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 3 h, 80 °C
Referencia
- Method for preparation of (+)-fluvastatin, Korea, , ,
Synthetic Routes 7
Condiciones de reacción
Referencia
- Synthesis of (E)-3-[3-(4-fluorophenyl)-1-methylethyl)-1H- indol-2-yl]-2-propenalZhongguo Yaowu Huaxue Zazhi, 1998, 8(1), 50-53,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 45 min, -5 °C; 10 min, 5 - 7 °C
1.2 Solvents: Acetonitrile ; 5 °C → reflux; 3 h, reflux; reflux → rt
1.3 Solvents: Water ; rt
1.2 Solvents: Acetonitrile ; 5 °C → reflux; 3 h, reflux; reflux → rt
1.3 Solvents: Water ; rt
Referencia
- Facile and Highly Enantioselective Synthesis of (+)- and (-)-Fluvastatin and Their AnaloguesJournal of Organic Chemistry, 2010, 75(22), 7514-7518,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile
Referencia
- Synthesis, characterization, crystal studies of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehydeCrystal Structure Theory and Applications, 2013, 2(4), 150-156,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; -5 °C; 45 min, 5 - 7 °C
1.2 10 min, 5 - 7 °C; 3 h, 83 °C; 83 °C → 22 °C
1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; 20 min, 25 - 30 °C; 30 °C → 22 °C
1.4 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water ; 30 min, 22 °C
1.2 10 min, 5 - 7 °C; 3 h, 83 °C; 83 °C → 22 °C
1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; 20 min, 25 - 30 °C; 30 °C → 22 °C
1.4 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water ; 30 min, 22 °C
Referencia
- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-Heptenoic acid sodium salt (1:1) (fluvastatin sodium)Hecheng Huaxue, 2008, 16(3), 358-361,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 45 min, -5 °C; 10 min, 5 - 7 °C
1.2 10 min, 5 - 7 °C; 3 h, 7 °C → 83 °C; 83 °C → 22 °C
1.3 Reagents: Water ; 15 min, 22 °C; 0.5 h, 35 - 50 °C; 1.5 h, 50 °C → 55 °C; 55 °C → 22 °C; 15 min, 22 °C
1.2 10 min, 5 - 7 °C; 3 h, 7 °C → 83 °C; 83 °C → 22 °C
1.3 Reagents: Water ; 15 min, 22 °C; 0.5 h, 35 - 50 °C; 1.5 h, 50 °C → 55 °C; 55 °C → 22 °C; 15 min, 22 °C
Referencia
- Synthesis, crystal studies and in vivo anti-hyperlipidemic activities of indole derivatives containing fluvastatin nucleusRSC Advances, 2015, 5(48), 38748-38759,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile
1.2 Solvents: Acetonitrile
1.2 Solvents: Acetonitrile
Referencia
- Vinylformylation utilizing propeniminium saltsJournal of Organic Chemistry, 1992, 57(11), 3250-2,
Synthetic Routes 13
Condiciones de reacción
Referencia
- Preparation of N,N-disubstituted (E)-3-amino-2-propenals as mevalonate analog intermediates, United States, , ,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ; 3 h, rt
Referencia
- Palladium-catalyzed synthesis of 2-alkenyl-3-arylindoles via a dual α-arylation strategy: formal synthesis of the antilipemic drug fluvastatinOrganic & Biomolecular Chemistry, 2015, 13(45), 10995-11002,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 3 h, 80 °C
Referencia
- A catalytic approach to the synthesis of (+)-fluvastatin analogueBulletin of the Korean Chemical Society, 2011, 32(10), 3748-3751,
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Raw materials
- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2Z)-
- 3-(N-Phenyl-N-methyl)aminoacrolein
- 1H-Indole, 2-ethenyl-3-(4-fluorophenyl)-1-(1-methylethyl)-
- 1-Isopropyl-3-(4-fluorophenyl)indole
- 2-Propen-1-ol, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-,(E)-
- trans 3-(N-Methylanilino)acrolein
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Preparation Products
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Literatura relevante
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Peng Chen Nanoscale, 2010,2, 1474-1479
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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